5-(Ethylthio)pyrimidine-4-carboxylic acid
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Overview
Description
5-(Ethylthio)pyrimidine-4-carboxylic acid is a heterocyclic compound containing a pyrimidine ring substituted with an ethylthio group at the 5-position and a carboxylic acid group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Ethylthio)pyrimidine-4-carboxylic acid typically involves the introduction of the ethylthio group and the carboxylic acid group onto the pyrimidine ring. One common method involves the reaction of 5-bromo-4-chloropyrimidine with ethanethiol in the presence of a base to introduce the ethylthio group. This is followed by the hydrolysis of the resulting intermediate to form the carboxylic acid group .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and scalable purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 5-(Ethylthio)pyrimidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol.
Substitution: The ethylthio group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or borane.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
5-(Ethylthio)pyrimidine-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 5-(Ethylthio)pyrimidine-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as DNA or proteins. The ethylthio group can enhance the compound’s binding affinity to its target, while the carboxylic acid group can participate in hydrogen bonding and electrostatic interactions .
Comparison with Similar Compounds
Thieno[2,3-d]pyrimidine-4-carboxylic acid: Contains a thiophene ring fused to the pyrimidine ring.
Pyrido[2,3-d]pyrimidine-4-carboxylic acid: Contains a pyridine ring fused to the pyrimidine ring.
4-Pyrimidinecarboxylic acid: Lacks the ethylthio group but has similar structural features.
Uniqueness: 5-(Ethylthio)pyrimidine-4-carboxylic acid is unique due to the presence of the ethylthio group, which can significantly influence its chemical reactivity and biological activity. This substitution can enhance the compound’s lipophilicity, binding affinity, and overall pharmacokinetic properties compared to similar compounds .
Properties
CAS No. |
1854823-08-7 |
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Molecular Formula |
C7H8N2O2S |
Molecular Weight |
184.22 g/mol |
IUPAC Name |
5-ethylsulfanylpyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C7H8N2O2S/c1-2-12-5-3-8-4-9-6(5)7(10)11/h3-4H,2H2,1H3,(H,10,11) |
InChI Key |
OVEXIPPUULAQFE-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=CN=CN=C1C(=O)O |
Origin of Product |
United States |
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